molecular formula C10H14Cl2N4 B2882346 (5-Benzyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride CAS No. 2287285-47-4

(5-Benzyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride

Cat. No. B2882346
CAS RN: 2287285-47-4
M. Wt: 261.15
InChI Key: VYAYGEBKPCPBAE-UHFFFAOYSA-N
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Description

“(5-Benzyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2287285-47-4 . It has a molecular weight of 261.15 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives were synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .

Scientific Research Applications

Receptor Occupancy and Drug Mechanisms

  • Receptor Occupancy Studies : Research involving receptor occupancy, particularly in the context of neurotransmitter receptors like the 5-HT(1A) receptor, provides a foundation for understanding how compounds can influence neurological pathways. For example, studies on compounds affecting 5-HT(1A) receptors demonstrate the potential for drug development in treating anxiety and mood disorders, utilizing techniques like positron emission tomography (PET) to assess drug occupancy and efficacy (E. Rabiner et al., 2002).

  • Dopamine Receptor Agonists : Research into dopamine D3 receptor-preferring agonists highlights the investigation into drug mechanisms and their potential therapeutic applications, such as in the treatment of Parkinson's disease. This underscores the importance of understanding specific receptor interactions for drug development (M. Piercey et al., 1996).

Environmental Exposure and Health Effects

  • Environmental Phenols in Pregnant Women : Studies assessing exposure to environmental phenols, including benzophenone-3 and bisphenol A (BPA), among pregnant women, offer insights into the widespread exposure to industrial chemicals and their potential health implications. Such research can inform the safety assessments of chemicals with similar structures or applications (M. E. Mortensen et al., 2014).

  • Urinary Excretion of Environmental Chemicals : The study of how non-persistent environmental chemicals, such as phthalates and parabens, are excreted in humans highlights the importance of biomonitoring for understanding human exposure to various compounds. This research is crucial for evaluating the potential health risks associated with exposure to synthetic compounds (H. Frederiksen et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant pharmacological activities, such as antitubercular and cytotoxic activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to inhibit tubulin polymerization , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given its potential antitubercular and cytotoxic activities , it can be inferred that it may affect pathways related to cell division and growth.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.

Action Environment

One related compound has been reported to stabilize cu(i) ions in the reaction environment , suggesting that this compound may also be influenced by environmental factors.

properties

IUPAC Name

(5-benzyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8;;/h1-5H,6-7,11H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAYGEBKPCPBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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